molecular formula C9H10O2 B8219101 Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Cat. No.: B8219101
M. Wt: 150.17 g/mol
InChI Key: VTWMVSNABLUVLZ-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is an organic compound with the molecular formula C9H10O2. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of both alkyne and ester functional groups, which contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with methyl 4-pentynoate in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or different esters.

Scientific Research Applications

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Sonogashira coupling or click chemistry.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate depends on the specific reaction or application. In general, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, leading to the formation of carboxylic acids or different esters. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(prop-2-yn-1-yloxy)benzoate: Contains a benzoate group instead of a pent-4-ynoate group.

    2-(Prop-2-yn-1-yl)pent-4-yn-1-ol: Similar structure but with an alcohol group instead of an ester group.

Uniqueness

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is unique due to its combination of alkyne and ester functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-prop-2-ynylpent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-4-6-8(7-5-2)9(10)11-3/h1-2,8H,6-7H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWMVSNABLUVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dimethyl 2,2-di(2-propynyl)malonate (71 g) was treated to a Krapcho decarboxylation by heating at 170° C. with with sodium chloride (25 g) and water (23 ml) in dimethylsulfoxide (341 ml). After 15 hr, the solution was cooled and diluted with water and t-butyl methyl ether and extacted. The organic layer was washed with water (4×), brine, and then dried over sodium sulfate. Solvent removal afforded a liquid which was distilled, collecting the title compound at 109° C. (28 mm Hg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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